REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][NH2:9])[N:3]=1.[CH2:10](OC(OCC)OCC)C>>[Cl:1][C:2]1[N:3]2[CH:10]=[N:9][N:8]=[C:4]2[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1)NN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to dryness and 50 ml POCl3
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched over ice
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
the organics concentrated
|
Type
|
CUSTOM
|
Details
|
purified on Si gel
|
Type
|
WASH
|
Details
|
eluting with 100% EtOAc (500 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=2N1C=NN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.25 mmol | |
AMOUNT: MASS | 1.73 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |